![molecular formula C14H16N2O2 B2904638 N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide CAS No. 2411292-97-0](/img/structure/B2904638.png)
N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide, also known as MIAPE, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. MIAPE is a synthetic compound that is derived from the natural product 5-methoxyindole-3-acetic acid (MIAA).
Mécanisme D'action
The mechanism of action of N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has also been demonstrated to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has been demonstrated to induce apoptosis, a process of programmed cell death. N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has also been shown to inhibit cell proliferation and migration in cancer cells. In animal models of inflammation, N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has also been demonstrated to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide is also stable under various conditions, making it suitable for long-term storage and transport. However, N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological systems are not fully understood. N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide can also be expensive to synthesize, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide. In medicine, N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide could be studied further for its potential as an anti-cancer and anti-inflammatory agent. It could also be investigated for its potential to enhance the efficacy of existing cancer treatments, such as chemotherapy and radiation therapy. In agriculture, N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide could be studied further for its potential to enhance plant growth and stress tolerance. It could also be investigated for its potential to reduce the use of chemical fertilizers and pesticides. In environmental science, N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide could be studied further for its potential to remediate contaminated soil and water. It could also be investigated for its potential to enhance the biodegradation of pollutants in contaminated environments.
Conclusion:
In conclusion, N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and environmental science. N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has been shown to have anti-inflammatory and anti-cancer properties, enhance plant growth and stress tolerance, and remediate contaminated soil and water. Further research is needed to fully understand the mechanism of action and potential applications of N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide.
Méthodes De Synthèse
The synthesis of N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide involves the reaction of MIAA with acryloyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide. The yield of N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide is typically around 60-70%, and the purity can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has been studied extensively for its potential applications in various fields. In medicine, N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has been shown to have anti-inflammatory and anti-cancer properties. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has also been shown to reduce inflammation in animal models of arthritis and colitis.
In agriculture, N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has been investigated for its potential to enhance plant growth and stress tolerance. It has been shown to increase the growth of various crops, including rice, wheat, and soybean. N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has also been demonstrated to improve the tolerance of plants to various stressors, such as drought and salt stress.
In environmental science, N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has been studied for its potential to remediate contaminated soil and water. It has been shown to degrade various pollutants, including polycyclic aromatic hydrocarbons (PAHs) and pesticides. N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide has also been demonstrated to enhance the biodegradation of pollutants by increasing the activity of microorganisms in contaminated environments.
Propriétés
IUPAC Name |
N-[1-(1-methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-13(17)15-9(2)10-5-6-12-11(7-10)8-14(18)16(12)3/h4-7,9H,1,8H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAJLLCGOIOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(C(=O)C2)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


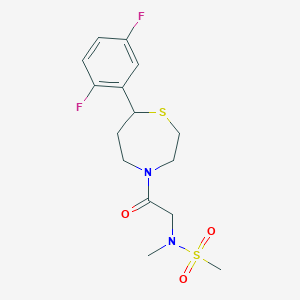
![4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)thiomorpholine](/img/structure/B2904561.png)
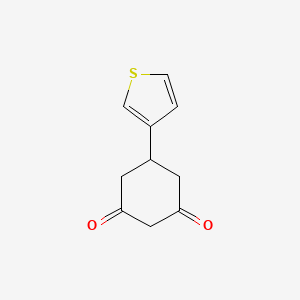

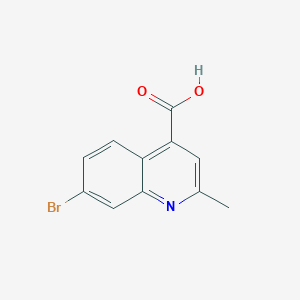
![ethyl (E)-3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B2904567.png)

![N-[2,2-bis(furan-2-yl)ethyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide](/img/structure/B2904572.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904573.png)
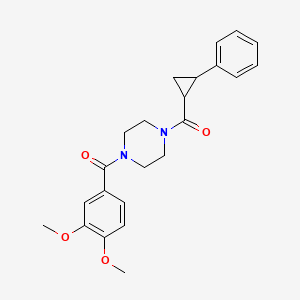
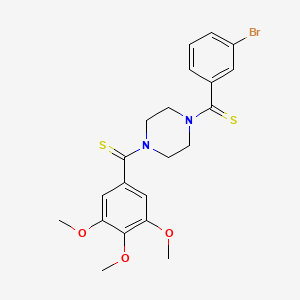

![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2904578.png)